N-(4-chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

Description

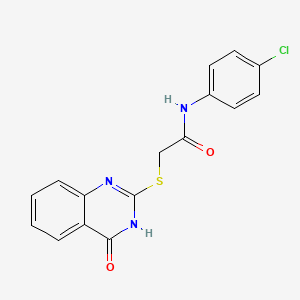

N-(4-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a quinazolin-4-one core linked to a thioacetamide group and a 4-chlorophenyl substituent. Quinazolinone derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . This compound has been synthesized via multi-step protocols involving condensation reactions between 2-mercaptoquinazolin-4-one intermediates and chloroacetamide derivatives under basic conditions .

Properties

Molecular Formula |

C16H12ClN3O2S |

|---|---|

Molecular Weight |

345.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C16H12ClN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-16-19-13-4-2-1-3-12(13)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22) |

InChI Key |

MCZXMAPWDGUZOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(4-chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide with analogous compounds, focusing on structural variations, biological activities, and structure-activity relationships (SAR).

Structural Analogues with Modified Aromatic Substitutents

Key Observations :

- Hybridization with phthalazinone-oxadiazole () broadens anti-proliferative applications but may reduce metabolic stability due to increased hydrophilicity.

- Introduction of a dioxopiperidinyl group () improves solubility but requires structural optimization to mitigate high melting points (>300°C), which complicate formulation.

Analogues with Varied Sulfur-Containing Linkers

Key Observations :

- The sulfamoyl group () significantly enhances enzyme inhibitory activity (e.g., carbonic anhydrase) but may reduce cell permeability due to increased polarity.

- Halogen substituents (e.g., 4-chlorophenyl in the target compound vs. 4-fluorophenyl in ) influence binding affinity to hydrophobic enzyme pockets, with chlorine providing stronger van der Waals interactions .

Analogues with Modified Heterocyclic Cores

Key Observations :

- Thioxothiazolidinone hybrids () exhibit moderate cytotoxicity but require further optimization to improve potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.